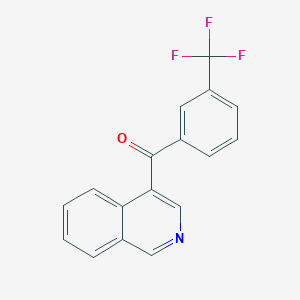

4-(3-Trifluoromethylbenzoyl)isoquinoline

CAS No.: 1187171-60-3

Cat. No.: VC2991913

Molecular Formula: C17H10F3NO

Molecular Weight: 301.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187171-60-3 |

|---|---|

| Molecular Formula | C17H10F3NO |

| Molecular Weight | 301.26 g/mol |

| IUPAC Name | isoquinolin-4-yl-[3-(trifluoromethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C17H10F3NO/c18-17(19,20)13-6-3-5-11(8-13)16(22)15-10-21-9-12-4-1-2-7-14(12)15/h1-10H |

| Standard InChI Key | CDOLJEHVUYWNPW-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F |

| Canonical SMILES | C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F |

Introduction

Chemical Identity and Structural Properties

4-(3-Trifluoromethylbenzoyl)isoquinoline (CAS: 1187171-60-3) is a chemical compound comprising an isoquinoline core with a 3-trifluoromethylbenzoyl group at the 4-position. The isoquinoline nucleus consists of a benzene ring fused with a pyridine ring, creating a bicyclic aromatic heterocyclic structure. This basic scaffold is then functionalized with a benzoyl group containing a trifluoromethyl substituent at the meta position, yielding the target molecule.

The compound possesses the molecular formula C₁₇H₁₀F₃NO with a molecular weight of 301.27 g/mol. The structure incorporates a carbonyl linkage between the isoquinoline core and the trifluoromethylphenyl ring, which introduces an additional site for potential hydrogen bonding and chemical reactivity. The trifluoromethyl group, with its strong electron-withdrawing properties, significantly influences the electronic distribution across the molecule.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 4-(3-Trifluoromethylbenzoyl)isoquinoline

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1187171-60-3 | |

| Molecular Formula | C₁₇H₁₀F₃NO | |

| Molecular Weight | 301.27 g/mol | |

| Physical State | Solid | |

| Purity (Commercial) | ≥97.0% | |

| Storage Condition | Ambient |

The physical properties of 4-(3-Trifluoromethylbenzoyl)isoquinoline are influenced by both the aromatic heterocyclic core and the trifluoromethyl substituent. The compound is expected to display limited water solubility due to its predominantly lipophilic character, a property enhanced by the presence of the trifluoromethyl group. The compound's lipophilicity contributes to its potential for membrane permeability, which could be advantageous for biological applications.

Synthesis and Chemical Reactions

Synthetic Approaches

The synthesis of 4-(3-Trifluoromethylbenzoyl)isoquinoline can be approached through various methods, drawing from established protocols for structurally related compounds. Based on available literature, several potential synthetic routes can be proposed:

Palladium-Catalyzed Carbonylative Cyclization

One viable approach involves palladium-catalyzed carbonylative cyclization of 2-(1-alkynyl)benzaldimines. This method has been successfully employed for the synthesis of structurally related 3-substituted 4-aroylisoquinolines, including the compound 3-phenyl-4-(3-trifluoromethylbenzoyl)isoquinoline, which differs from the target compound only by the presence of a phenyl group at position 3.

The reaction typically proceeds through the following steps:

-

Preparation of 2-(1-alkynyl)benzaldimines from appropriate starting materials

-

Palladium-catalyzed carbonylative cyclization, incorporating the 3-trifluoromethylbenzoyl group at the 4-position

-

Purification steps, typically involving column chromatography

Sequential Palladium-Catalyzed Reactions

Alternative approaches may involve sequential palladium-catalyzed reactions, similar to those reported for the synthesis of other isoquinoline derivatives. For instance, methodologies similar to those described for 4-methylisoquinolines could potentially be adapted for the synthesis of 4-(3-trifluoromethylbenzoyl)isoquinoline.

Chemical Reactivity

The chemical reactivity of 4-(3-Trifluoromethylbenzoyl)isoquinoline is largely determined by the presence of multiple reactive centers:

-

The isoquinoline nitrogen atom, which can act as a base or nucleophile

-

The carbonyl group, susceptible to nucleophilic additions

-

The aromatic rings, which can undergo electrophilic aromatic substitution reactions, albeit with lowered reactivity due to the electron-withdrawing effects of the trifluoromethyl group

The trifluoromethyl group significantly influences the electronic properties of the benzene ring to which it is attached. As a strongly electron-withdrawing group, it reduces electron density in the aromatic system, particularly at the meta and para positions relative to its attachment point.

Structural Characteristics and Comparative Analysis

Structural Features

The structure of 4-(3-Trifluoromethylbenzoyl)isoquinoline incorporates several notable features:

-

An isoquinoline core with a pKa value of approximately 5.14, based on the parent compound's properties, making it a weak base

-

A ketone functional group linking the isoquinoline core to the trifluoromethylphenyl moiety

-

A trifluoromethyl group at the meta position of the benzoyl ring, which introduces substantial lipophilicity and metabolic stability

The integration of these structural elements creates a compound with unique physicochemical properties. The presence of the trifluoromethyl group is particularly significant, as it:

-

Enhances lipophilicity

-

Improves metabolic stability by blocking potential sites of oxidative metabolism

-

Alters electronic distribution, potentially affecting binding interactions with biological targets

-

Influences hydrogen bonding capabilities

Comparison with Related Compounds

Table 2: Comparison of 4-(3-Trifluoromethylbenzoyl)isoquinoline with Related Compounds

The structural variations among these related compounds result in distinct chemical and biological properties. For instance, the addition of a phenyl group at position 3, as in 3-phenyl-4-(3-trifluoromethylbenzoyl)isoquinoline, would be expected to increase lipophilicity and potentially alter binding interactions with biological targets.

Analytical Characterization

The characterization of 4-(3-Trifluoromethylbenzoyl)isoquinoline typically involves various analytical techniques to confirm its structure and purity:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in confirming the structure of 4-(3-Trifluoromethylbenzoyl)isoquinoline. Based on the structural features and data from related compounds:

-

¹H NMR would show characteristic signals for:

-

Aromatic protons of the isoquinoline core (typically in the range of δ 7.5-9.5 ppm)

-

Aromatic protons of the trifluoromethylphenyl ring (typically in the range of δ 7.2-8.2 ppm)

-

-

¹³C NMR would reveal signals for:

-

The carbonyl carbon (expected around δ 195-200 ppm)

-

Aromatic carbons (typically in the range of δ 120-155 ppm)

-

The carbon of the trifluoromethyl group (typically a quartet due to C-F coupling, around δ 120-125 ppm)

-

-

¹⁹F NMR would show a characteristic signal for the trifluoromethyl group (typically around δ -63 ppm).

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of 301.27 g/mol, with characteristic fragmentation patterns potentially involving:

-

Loss of the trifluoromethyl group

-

Cleavage at the carbonyl linkage

-

Fragmentation of the isoquinoline ring system

Research Applications and Future Directions

Current Research Applications

4-(3-Trifluoromethylbenzoyl)isoquinoline is currently available primarily as a research chemical for laboratory and scientific investigations. Its commercial availability suggests ongoing interest in exploring its properties and potential applications, particularly in medicinal chemistry and materials science.

Future Research Directions

Future investigations involving 4-(3-Trifluoromethylbenzoyl)isoquinoline could potentially focus on:

-

Comprehensive evaluation of biological activities, particularly those suggested by the compound's structural features, such as enzyme inhibition, receptor modulation, and anticancer properties.

-

Structure-activity relationship studies through the synthesis and evaluation of structural analogs, potentially leading to the development of compounds with enhanced biological activities.

-

Exploration of potential applications in materials science, leveraging the compound's fluorine content and aromatic structure, which could impart interesting electronic and optical properties.

-

Development of more efficient synthetic routes to facilitate larger-scale production and structural modification.

-

Investigation of potential pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles, which would be crucial for any pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume